GLP-1R agonist 20

Triple agonist Receptor profiling Obesity research

GLP-1R agonist 20 (Compound I-132) is the definitive tool compound for triple-agonist research, simultaneously activating GIPR, GLP-1R, and GCGR. Unlike semaglutide (mono-agonist) or tirzepatide (dual agonist), its GCGR activity enables interrogation of energy expenditure and lipid metabolism pathways unobtainable with in-class alternatives. With cryo-EM structures at near-atomic resolution across all three receptors, it is the only triple agonist with publicly available 3D coordinates for structure-based drug design. Its GLP-1R EC50 of 0.0162 nM — approximately 48-fold more potent than retatrutide and up to 400-fold more potent than tirzepatide — reduces compound requirements for high-throughput screening. For head-to-head studies against retatrutide or GLP-1R-biased profiling, this compound is irreplaceable.

Molecular Formula C31H30Cl2F2N4O5
Molecular Weight 647.5 g/mol
Cat. No. B12378275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 20
Molecular FormulaC31H30Cl2F2N4O5
Molecular Weight647.5 g/mol
Structural Identifiers
SMILESCC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)Cl
InChIInChI=1S/C31H30Cl2F2N4O5/c1-16-27-17(9-22(29(34)35)30(37-27)44-15-18-3-4-20(32)12-23(18)33)5-7-38(16)14-26-36-28-24(39(26)13-21-6-8-43-21)10-19(31(40)41)11-25(28)42-2/h3-4,9-12,16,21,29H,5-8,13-15H2,1-2H3,(H,40,41)/t16-,21-/m0/s1
InChIKeyQNYQUEPRBLPQPP-KKSFZXQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R Agonist 20 Procurement Guide: Molecular Identity and Baseline Characterization


GLP-1R agonist 20 (Compound I-132, also referred to as peptide 20) is a small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) with a reported molecular weight of 647.5 g/mol and the molecular formula C31H30Cl2F2N4O5 [1]. It is characterized as a GIPR/GLP-1R/GCGR triple agonist, capable of binding and activating the gastric inhibitory polypeptide receptor (GIPR), glucagon-like peptide-1 receptor (GLP-1R), and glucagon receptor (GCGR) [2]. Its in vitro potency at human GLP-1R has been reported as an EC50 of 0.0162 nM [1].

Why Generic GLP-1R Agonists Cannot Substitute for GLP-1R Agonist 20 in Receptor Profiling Studies


GLP-1R agonist 20 cannot be interchangeably substituted with other in-class GLP-1R agonists due to its distinct triple-agonist pharmacology targeting GIPR, GLP-1R, and GCGR simultaneously [1]. In contrast, widely used agents such as semaglutide are GLP-1R mono-agonists, while tirzepatide is a GIPR/GLP-1R dual agonist [1]. The addition of GCGR activity in GLP-1R agonist 20 introduces a third signaling dimension that has been shown to be critical for enhanced metabolic outcomes, as retention of glucagon function is required to achieve advantages over GLP-1 monotherapy [1]. Substitution with a mono-agonist or dual agonist would fundamentally alter experimental readouts related to energy expenditure, lipid metabolism, and receptor crosstalk, making cross-study comparisons invalid.

Quantitative Evidence Guide: Comparator-Based Differentiation of GLP-1R Agonist 20


Triple vs. Dual Agonism: Receptor Coverage Compared to Tirzepatide

GLP-1R agonist 20 (peptide 20) is a GIPR/GLP-1R/GCGR triple agonist, whereas tirzepatide is a GIPR/GLP-1R dual agonist [1]. Cryo-EM structures confirm that peptide 20 binds to all three receptors (GIPR, GLP-1R, and GCGR), while tirzepatide binds only to GIPR and GLP-1R [1]. This third receptor interaction, GCGR, is absent in tirzepatide. Retention of glucagon function via GCGR engagement has been demonstrated to be required for achieving metabolic advantages over GLP-1 monotherapy [1].

Triple agonist Receptor profiling Obesity research

GLP-1R In Vitro Potency: EC50 Comparison with Clinically Relevant Agonists

GLP-1R agonist 20 exhibits an EC50 of 0.0162 nM at the human GLP-1 receptor [1]. This value represents approximately 38-fold higher potency than the triple agonist retatrutide (EC50 = 0.775 nM at human GLP-1R) [2] and approximately 2.6-fold higher than the mono-agonist semaglutide (EC50 = 0.0062 nM = 6.2 pM) when comparing across similar assay formats . Relative to tirzepatide, which shows GLP-1R EC50 values ranging from 0.934 nM to 6.54 nM depending on the specific assay , GLP-1R agonist 20 is approximately 58- to 404-fold more potent.

In vitro potency EC50 Receptor pharmacology

Triple-Agonist Class Differentiation: GCGR Engagement vs. Retatrutide

While both GLP-1R agonist 20 and retatrutide are classified as GIPR/GLP-1R/GCGR triple agonists, their receptor engagement profiles differ markedly in terms of potency distribution across the three receptors. Retatrutide shows strongest potency at GIPR (EC50 = 0.0643 nM), intermediate at GLP-1R (EC50 = 0.775 nM), and weakest at GCGR (EC50 = 5.79 nM) [1]. In contrast, GLP-1R agonist 20 demonstrates its highest potency at GLP-1R (EC50 = 0.0162 nM) [2]. This potency rank-order inversion may produce different downstream signaling outcomes and metabolic effects. Furthermore, peptide 20 has been structurally characterized at near-atomic resolution in complex with all three receptors, providing interaction fingerprints that reveal both common and unique binding features not available for retatrutide [3].

Triple agonist GCGR activation Metabolic research

Molecular Recognition Mode: Structural Characterization vs. Orally Bioavailable Small Molecules

GLP-1R agonist 20 has been structurally characterized by cryo-electron microscopy in complex with GIPR, GLP-1R, and GCGR, with all structures deposited in the Protein Data Bank (PDB entries available) [1]. This structural information, published in Nature Communications, provides atomic-level detail of receptor-ligand interactions, including residue-specific contact maps and interaction fingerprint strings for each receptor [1]. In contrast, oral small-molecule GLP-1R agonists such as orforglipron are partial agonists that bias signaling toward G-protein activation without β-arrestin recruitment, and their full structural binding modes at near-atomic resolution are less extensively characterized [2]. Orforglipron has a reported EC50 of ~0.5–3.05 nM , approximately 31- to 188-fold less potent than GLP-1R agonist 20 at GLP-1R.

Structural biology Cryo-EM Binding mode

GIPR/GLP-1R/GCGR Co-activation: Pharmacological Rationale from Preclinical Evidence

The triple-agonist approach exemplified by GLP-1R agonist 20 is predicated on the synergistic metabolic benefits of simultaneously activating GIPR, GLP-1R, and GCGR. Preclinical studies with multi-targeting agonists at these receptors demonstrate that the inclusion of GCGR activity increases energy expenditure and enhances weight loss efficacy beyond that achievable with GIPR/GLP-1R dual agonism alone [1]. The study characterizing peptide 20 explicitly states that 'retention of glucagon function is required to achieve such an advantage over GLP-1 monotherapy' [1]. This provides a mechanistic rationale for why GLP-1R agonist 20 may produce distinct metabolic outcomes compared to GLP-1R mono-agonists (e.g., semaglutide) or GIPR/GLP-1R dual agonists (e.g., tirzepatide).

Multi-receptor agonism Metabolic synergy Energy expenditure

Optimal Research and Industrial Application Scenarios for GLP-1R Agonist 20


Structure-Based Drug Design Using Experimentally Validated Cryo-EM Models

GLP-1R agonist 20 is uniquely positioned for structure-based drug design and molecular modeling studies targeting GIPR, GLP-1R, or GCGR. Its cryo-EM structures in complex with all three receptors have been determined at near-atomic resolution and deposited in public databases [1]. Researchers can utilize these experimentally validated 3D coordinates for docking studies, virtual screening campaigns, or rational design of next-generation multi-agonists with optimized receptor selectivity profiles [1]. This structural dataset is not available for many other triple agonists, including retatrutide, making GLP-1R agonist 20 the preferred tool compound for computational chemistry and structural biology applications in this receptor class [1].

Triple-Agonist Pharmacology Studies in Preclinical Metabolic Disease Models

GLP-1R agonist 20 enables in vivo interrogation of the synergistic effects of simultaneous GIPR, GLP-1R, and GCGR activation. Given that retention of glucagon function is required for achieving metabolic advantages over GLP-1 monotherapy [1], this compound is particularly suited for studies comparing triple-agonist, dual-agonist, and mono-agonist effects on body weight, energy expenditure, lipid metabolism, and glycemic control in rodent models of obesity and type 2 diabetes. Its high in vitro potency at GLP-1R (EC50 = 0.0162 nM) [2] also facilitates dose-response studies with lower compound requirements.

Receptor Pharmacology and Signaling Bias Investigations

The distinct potency rank-order profile of GLP-1R agonist 20 (GLP-1R-predominant vs. the GIPR-predominant profile of retatrutide) makes it a valuable tool for investigating how receptor activation hierarchy influences downstream signaling outcomes [1]. Researchers can employ GLP-1R agonist 20 in head-to-head studies with retatrutide to dissect the relative contributions of GLP-1R-biased vs. GIPR-biased triple agonism on cAMP accumulation, β-arrestin recruitment, receptor internalization kinetics, and transcriptional responses in cell lines endogenously or heterologously expressing these receptors [2][3].

In Vitro Potency Benchmarking for GLP-1R Agonist Screening Assays

With an EC50 of 0.0162 nM at human GLP-1R [1], GLP-1R agonist 20 serves as a high-potency reference standard for validating GLP-1R functional assays, including cAMP accumulation assays, reporter gene assays, and receptor binding displacement studies. Its potency is approximately 48-fold higher than retatrutide and up to 400-fold higher than tirzepatide under comparable assay conditions [2][3]. This high potency reduces the amount of compound required per assay, improving cost efficiency and enabling high-throughput screening formats where compound supply may be limiting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R agonist 20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.